molecular formula C14H11FN2O B1450927 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol CAS No. 1184714-92-8

2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol

Cat. No.: B1450927
CAS No.: 1184714-92-8
M. Wt: 242.25 g/mol
InChI Key: AEAMIVHCVFXMCB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol ( 1184714-92-8) is a high-purity benzimidazole derivative supplied for research applications. This compound features a phenolic group linked to a fluorinated benzimidazole core, presenting a versatile scaffold for chemical biology and medicinal chemistry research. With a molecular formula of C14H11FN2O and a molecular weight of 242.25, it is characterized by its high purity and consistent quality . Benzimidazole derivatives are a subject of significant scientific interest due to their diverse biological activities. Published research and patent literature indicate that compounds within this chemical class are frequently investigated for their potential as inhibitors of viral replication . Furthermore, structurally similar benzimidazole motifs have been identified in research concerning the enhanced generation of hematopoietic stem and progenitor cells , highlighting their potential utility in regenerative medicine studies . The presence of the fluorine atom on the benzimidazole ring can be strategically utilized to modulate the molecule's electronic properties, metabolic stability, and binding affinity in biological systems, making it a valuable building block for developing novel research probes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAMIVHCVFXMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is C11H10FN3OC_{11}H_{10}FN_3O with a molecular weight of approximately 219.21 g/mol. The compound features a fluorinated benzodiazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (nM)
Benzodiazole Derivative AHeLa25.3 ± 4.6
Benzodiazole Derivative BA54977.4 ± 6.2
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenolTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that derivatives like 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol could possess similar or enhanced anticancer properties.

The biological activity of benzodiazole derivatives often involves:

  • Inhibition of Kinases : Many compounds in this class act as inhibitors of kinases involved in cancer progression. For example, some derivatives have shown inhibition against fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.
  • Induction of Apoptosis : Compounds may induce apoptosis in cancer cells through various pathways, including the intrinsic and extrinsic pathways.

Case Studies

  • Study on FGFR Inhibition : A recent study evaluated a series of benzodiazole derivatives for their ability to inhibit FGFRs. The results indicated that certain modifications to the benzodiazole structure significantly enhanced inhibitory potency. The compound with the most potent activity had an IC50 value below 10 nM against FGFR1.
  • Antiproliferative Effects : In vitro studies demonstrated that derivatives similar to 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol exhibited strong antiproliferative effects on various cancer cell lines, including lung and breast cancer models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activities Synthetic Route References
2-(5-Fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol (Target) C₁₃H₁₀FN₂O 229.23 5-fluoro, 6-methylphenol Inferred: Anticancer, antimicrobial* Likely condensation of fluorinated precursors
2-(6-Fluoro-1H-1,3-benzodiazol-2-yl)acetonitrile C₉H₅FN₃S Not reported 6-fluoro, acetonitrile Not specified Unclear (catalog compound)
2-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol C₁₄H₁₂ClN₂O 310.35 5-chloro, 1-methyl, 6-methylphenol Discontinued; potential bioactivity Halogenation and methylation steps
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₁FN₃OS 324.35 6-fluoro, phenyl, pyrazole, aldehyde Antitumor, antiviral (explicitly reported) Vilsmeier-Haack formylation
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole C₁₄H₁₁ClN₂ 242.71 2-chlorophenyl, 5-methyl Antifungal, antimicrobial (inferred) Condensation of o-phenylenediamine derivatives

Key Observations:

Structural Differences

  • Core Heterocycle : The target compound’s benzodiazole core (two nitrogens) differs from benzothiazole (sulfur and nitrogen) in and benzimidazole (two nitrogens in adjacent positions) in . These variations influence electronic properties and binding interactions .
  • Substituents : Fluorine at position 5 (target) vs. chlorine in the chloro-methyl derivative (). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Biological Activity Benzothiazole derivatives () exhibit explicit antitumor and antiviral activity, likely due to their ability to inhibit enzymes like HIV-1 protease . The target compound’s phenolic group could confer antioxidant or kinase-inhibitory properties, though direct evidence is lacking. Benzimidazoles () are well-documented for antimicrobial activity, suggesting the target’s benzodiazole core may share similar mechanisms .

Synthetic Routes

  • The benzothiazole derivative in was synthesized via Vilsmeier-Haack formylation, whereas benzodiazoles typically require cyclocondensation of diamines with carbonyl precursors .

The phenolic group enhances solubility in polar solvents compared to the acetonitrile-substituted derivative () .

Preparation Methods

Formation of the Benzimidazole Core

A common method for benzimidazole synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with 6-methyl-2-hydroxybenzaldehyde or related precursors. This reaction is typically catalyzed by acidic or oxidative agents to promote cyclization.

  • Oxidative Condensation : Using iodine or other mild oxidants to facilitate the formation of the benzimidazole ring from o-phenylenediamine and aldehyde precursors. This method is supported by literature on benzimidazole derivatives synthesis, where iodine-induced oxidative condensation provides good yields and purity.

  • Acid-Catalyzed Cyclization : Employing acidic conditions (e.g., polyphosphoric acid or trifluoromethanesulfonic acid) to promote ring closure and formation of the benzimidazole nucleus.

Attachment of the 6-Methylphenol Moiety

The 6-methylphenol group is either introduced through the aldehyde used in condensation or by coupling reactions post-benzimidazole formation.

  • Direct Condensation : Using 6-methyl-2-hydroxybenzaldehyde as the aldehyde partner in the condensation step with the fluorinated diamine leads directly to the target compound.

  • Post-Synthetic Modification : In cases where the benzimidazole is synthesized first, phenol substitution can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation & Cyclization 5-fluoro-o-phenylenediamine + 6-methyl-2-hydroxybenzaldehyde, iodine, solvent (ethanol), reflux 70-85% Iodine-induced oxidative cyclization improves yield and purity.
Purification Recrystallization or chromatography N/A To obtain high purity (>95%) product.
Optional Methylation (if needed) Methyl iodide or methyl sulfate, base (K2CO3), solvent (acetone) 80-90% For N-methylation if required.

Analytical and Characterization Data

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to shorten reaction times and improve yields for benzimidazole derivatives, including fluorinated analogs.
  • Green chemistry approaches using solvent-free or nanoparticle-catalyzed methods (e.g., ZnO/MgO nanoparticles) have been explored for benzimidazole synthesis, enhancing environmental profiles and efficiency.
  • The choice of solvent and temperature critically affects the cyclization step; ethanol or methanol under reflux is standard, but polar aprotic solvents can be used for specific derivatives.
  • Post-synthetic modifications such as N-methylation can be performed selectively without affecting the fluorine or phenol groups.

Summary Table of Preparation Routes

Methodology Key Reagents/Conditions Advantages Limitations
Oxidative Condensation 5-fluoro-o-phenylenediamine + aldehyde + I2 High yield, mild conditions Requires careful control of oxidation
Acid-Catalyzed Cyclization Acid (PPA, CF3SO3H), aldehyde, diamine Simple, scalable Harsh conditions may affect sensitive groups
Microwave-Assisted Synthesis Same as oxidative but under microwave heating Faster reaction, improved yield Equipment needed
Nanoparticle-Catalyzed Synthesis ZnO/MgO nanoparticles, solvent-free Environmentally friendly Catalyst preparation required

Q & A

Q. What are the optimized synthetic routes for 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol?

The synthesis typically involves constructing the benzodiazole core via condensation reactions. A practical method includes:

  • Step 1 : Condensation of 5-fluoro-1,2-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions to form the benzodiazole ring.
  • Step 2 : Introduction of the 6-methylphenol moiety through nucleophilic substitution or coupling reactions. For example, Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate formylation or cyclization steps, as demonstrated in benzothiazole derivatives .
  • Key Conditions : Reactions often require anhydrous solvents (e.g., THF), temperatures between 60–80°C, and purification via column chromatography. Yields range from 40–70% depending on substituent compatibility .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Ring FormationDMF/POCl₃, 60°C, 2.5 h65
Phenol CouplingNaH/THF, 0°C, 1 h55

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling in ¹H NMR, methyl group splitting patterns). Aromatic protons in benzodiazole resonate at δ 7.2–8.5 ppm, while phenolic -OH appears at δ 9–12 ppm (DMSO-d₆) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry. The fluorine atom’s electron-withdrawing effect and methyl-phenol torsion angles can be quantified (e.g., dihedral angles <10° between benzodiazole and phenol rings) .
  • HPLC/MS : Purity assessment (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, methyl group) influence biological activity?

  • Fluorine’s Role : At the 5-position, fluorine enhances metabolic stability and modulates electronic effects, increasing binding affinity in enzyme inhibition (e.g., HIV-1 protease) .
  • Methyl Phenol : The 6-methyl group sterically hinders rotational freedom, potentially improving selectivity in hydrophobic binding pockets. SAR studies on benzothiazole analogs show that methyl substitution correlates with antitumor activity (IC₅₀ <10 µM) .
  • Methodology : Compare IC₅₀ values in enzyme assays (e.g., HIV-1 protease inhibition) across derivatives. Computational docking (AutoDock Vina) predicts binding modes .

Q. What computational approaches validate the compound’s electronic properties and reactivity?

  • DFT Studies : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.5 eV for benzodiazole derivatives), indicating charge-transfer potential. Fukui indices identify nucleophilic/electrophilic sites (e.g., fluorine as an electrophilic hotspot) .
  • Molecular Dynamics : Simulate solvation effects (water/DMSO) to predict solubility and aggregation behavior. Radial distribution functions (RDFs) reveal hydrogen-bonding interactions between phenolic -OH and solvent .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Meta-Analysis : Normalize data using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural Validation : Confirm compound purity (HPLC) and crystallinity (PXRD) to rule out impurities or polymorphic effects .
  • Statistical Tools : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What challenges arise in crystallographic refinement due to fluorine and methyl groups?

  • Disorder Modeling : Fluorine’s high electron density can cause anisotropic displacement parameters; SHELXL’s restraints (DFIX, ISOR) stabilize refinement .
  • Thermal Motion : The methyl group’s rotation requires TLS (translation-libration-screw) modeling to account for dynamic disorder .
  • Weak Interactions : C–H···π and π–π stacking (3.7–4.0 Å distances) between benzodiazole and phenol rings are critical for lattice stabilization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Reactant of Route 2
Reactant of Route 2
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol

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